Cyanazine-3-mercaptopropanoic acid

Description

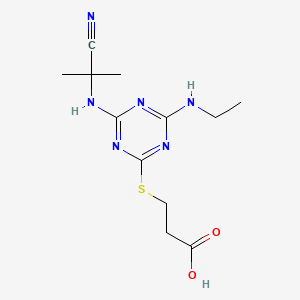

Cyanazine-3-mercaptopropanoic acid is a chemical compound known for its role as a coating hapten. It forms a stable carrier-hapten complex, which is significant in the development of polyclonal antibodies. The compound has a molecular formula of C₁₂H₁₈N₆O₂S and a molecular weight of 310.38 g/mol .

Properties

Molecular Formula |

C12H18N6O2S |

|---|---|

Molecular Weight |

310.38 g/mol |

IUPAC Name |

3-[[4-(2-cyanopropan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C12H18N6O2S/c1-4-14-9-15-10(18-12(2,3)7-13)17-11(16-9)21-6-5-8(19)20/h4-6H2,1-3H3,(H,19,20)(H2,14,15,16,17,18) |

InChI Key |

SBUQWANEDYMKNF-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCCC(=O)O)NC(C)(C)C#N |

Origin of Product |

United States |

Preparation Methods

Catalytic Addition of Hydrogen Sulfide to Acrylic Acid

Reaction Mechanism and Catalyst Selection

The foundational method for MPA synthesis involves the addition of hydrogen sulfide (H₂S) to acrylic acid (AA) under high-pressure conditions. The reaction proceeds via nucleophilic attack of H₂S on the α,β-unsaturated carbonyl group of AA, forming MPA (Reaction 1):

$$ \text{CH}2=\text{CHCOOH} + \text{H}2\text{S} \rightarrow \text{HSCH}2\text{CH}2\text{COOH} \quad \text{} $$

A critical advancement in this process is the use of solid-supported basic catalysts, such as guanidine-functionalized resins, which suppress side reactions like the formation of 3,3'-thiodipropionic acid (TDPA). Amberlyst A-21 resin (dimethylamino functional groups) achieves 89% AA conversion with 100% selectivity for MPA at 3037.5 kPa.

Table 1: Catalytic Performance in H₂S-Acrylic Acid Addition

| Catalyst | Pressure (kPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Amberlyst A-21 | 3037.5 | 89 | 100 |

| MgO | 6750 | 78 | 92 |

Alternative Synthesis via 3-Chloropropionic Acid and Sodium Thiosulfate

Nucleophilic Substitution Pathway

A cost-effective route employs 3-chloropropionic acid (3-CPA) and sodium thiosulfate (Na₂S₂O₃) in aqueous medium. The thiosulfate ion displaces chloride, forming a Bunte salt intermediate, which is acidified and reduced to MPA (Reactions 2–4):

Addition :

$$ \text{ClCH}2\text{CH}2\text{COOH} + \text{Na}2\text{S}2\text{O}3 \rightarrow \text{S}2\text{O}3\text{CH}2\text{CH}_2\text{COOH} + 2\text{NaCl} \quad \text{} $$Acidification :

$$ \text{S}2\text{O}3\text{CH}2\text{CH}2\text{COOH} + 2\text{HCl} \rightarrow \text{HSCH}2\text{CH}2\text{COOH} + \text{S} + \text{SO}2 + \text{H}2\text{O} \quad \text{} $$Reduction :

Zinc powder reduces residual disulfides to thiols, achieving 85–90% yield.

Table 2: Reaction Conditions for 3-CPA Route

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 50–90°C | 85–90 |

| Molar Ratio (3-CPA:Na₂S₂O₃) | 1:1–1:1.2 | – |

| HCl Stoichiometry | 2:1–5:1 (vs 3-CPA) | – |

Synthesis of Cyanazine-3-mercaptopropanoic Acid

Haptenization Strategy

C3MPA is synthesized by conjugating MPA to cyanazine through a thioether linkage, enabling its use as a coating antigen in immunoassays. While detailed protocols are proprietary, the general approach involves:

- Activation : MPA’s carboxyl group is activated using N-hydroxysuccinimide (NHS) or carbodiimide (EDC).

- Coupling : The activated MPA reacts with cyanazine’s amine or hydroxyl group under mild alkaline conditions (pH 8.5–9.0).

Analytical Validation

Post-synthesis, C3MPA is characterized via LC-MS/MS to confirm molecular integrity. Matrix-assisted laser desorption/ionization (MALDI-TOF) ensures a mass-to-charge ratio (m/z) consistent with the theoretical molecular weight (C₉H₁₄ClN₅O₂S, MW: 303.76 g/mol).

Table 3: Key Analytical Parameters for C3MPA

| Technique | Parameters | Result |

|---|---|---|

| LC-MS/MS | Column: C18, 2.0 × 150 mm, 3 µm | Retention Time: 7.2 min |

| Mobile Phase: MeCN/H₂O (70:30) | m/z: 304.1 [M+H]⁺ | |

| ELISA | Coating Concentration: 1 µg/mL | IC₅₀: 0.1 µg/L |

Chemical Reactions Analysis

Types of Reactions: Cyanazine-3-mercaptopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .

Scientific Research Applications

Cyanazine-3-mercaptopropanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in the development of polyclonal antibodies due to its stable carrier-hapten complex formation.

Industry: Utilized in the production of specialized coatings and materials

Mechanism of Action

The mechanism of action of Cyanazine-3-mercaptopropanoic acid involves its ability to form stable complexes with carrier proteins. This property is crucial for its role in antibody production. The compound binds to specific molecular targets, facilitating the immune response and the generation of antibodies with high specificity and affinity .

Comparison with Similar Compounds

3-Mercaptopropanoic acid: Shares the mercapto group but lacks the cyanazine moiety.

Cyanazine: Contains the cyanazine structure but does not have the mercaptopropanoic acid component.

Uniqueness: Cyanazine-3-mercaptopropanoic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and form stable complexes. This dual functionality makes it particularly valuable in research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.